molecular formula C22H19FN6O4S B3004229 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1019098-22-6

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B3004229
CAS No.: 1019098-22-6
M. Wt: 482.49
InChI Key: VKABVAAITRBTGK-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O4S and its molecular weight is 482.49. The purity is usually 95%.
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Biological Activity

The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C21H20N6O4SC_{21}H_{20}N_{6}O_{4}S with a molecular weight of 502.9 g/mol. The structure includes several functional groups that may contribute to its biological activity, including an oxadiazole ring and a methylthio group.

PropertyValue
Molecular FormulaC21H20N6O4SC_{21}H_{20}N_{6}O_{4}S
Molecular Weight502.9 g/mol
CAS Number1242935-49-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Mechanisms

A study investigated the anticancer activity of compounds similar to the target compound. It was found that these compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cancer cell lines, respectively. In comparison, the standard drug doxorubicin showed higher IC50 values (7.46 µM for HepG2) . The mechanisms underlying this activity included:

  • EGFR Inhibition : The compounds were found to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis demonstrated that these compounds could cause cell cycle arrest at specific phases.

Table 2: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
Compound A (Doxorubicin)HepG27.46
Compound B (Test Compound)HepG22.38
Compound C (Test Compound)HCT1161.54
Compound D (Test Compound)MCF74.52

The biological activity of the compound can be attributed to several key mechanisms:

  • Inhibition of Key Enzymes : The presence of the oxadiazole ring is believed to play a crucial role in inhibiting enzymes involved in cancer cell proliferation.
  • Mitochondrial Pathway Activation : The compound may activate mitochondrial pathways leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins associated with cancer progression.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O4S/c1-11-3-5-13(8-14(11)23)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKABVAAITRBTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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